molecular formula C16H10O7 B12386847 IP6K2-IN-1

IP6K2-IN-1

Cat. No.: B12386847
M. Wt: 314.25 g/mol
InChI Key: ZOZOYODZWNGVOX-UHFFFAOYSA-N
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Description

IP6K2-IN-1 is a chemical compound that acts as an inhibitor of inositol hexakisphosphate kinase 2 (IP6K2). This enzyme is part of the inositol phosphate signaling pathway, which plays a crucial role in various cellular processes, including cell signaling, apoptosis, and metabolic regulation. This compound has garnered significant attention in scientific research due to its potential therapeutic applications and its role in modulating cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IP6K2-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:

    Formation of the Core Structure: This involves the construction of the basic molecular framework through a series of organic reactions, such as condensation, cyclization, and functional group transformations.

    Functional Group Introduction: Specific functional groups are introduced to the core structure to enhance the compound’s inhibitory activity against IP6K2. This may involve reactions such as halogenation, alkylation, and acylation.

    Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and purity. This includes adjusting parameters such as temperature, pressure, and reaction time.

    Scale-Up: The optimized reactions are scaled up using industrial reactors and equipment. This may involve batch or continuous flow processes.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product. This includes analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC).

Chemical Reactions Analysis

Types of Reactions

IP6K2-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, altering the compound’s activity and properties.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction Reagents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution Reagents: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction may produce reduced forms with different reactivity.

Scientific Research Applications

IP6K2-IN-1 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a tool to study the inositol phosphate signaling pathway and its role in various chemical processes.

    Biology: this compound is employed in biological research to investigate the functions of IP6K2 in cellular processes such as apoptosis, cell signaling, and metabolic regulation.

    Medicine: The compound has potential therapeutic applications in treating diseases related to dysregulated inositol phosphate signaling, such as cancer and metabolic disorders.

    Industry: this compound is used in the development of new drugs and therapeutic agents targeting the inositol phosphate signaling pathway.

Mechanism of Action

IP6K2-IN-1 exerts its effects by inhibiting the activity of inositol hexakisphosphate kinase 2 (IP6K2). The inhibition of IP6K2 disrupts the conversion of inositol hexakisphosphate (IP6) to diphosphoinositol pentakisphosphate (IP7), leading to alterations in cellular signaling pathways. The molecular targets and pathways involved include:

    Inositol Phosphate Signaling Pathway: this compound modulates the levels of inositol phosphates, affecting various downstream signaling events.

    Apoptosis Pathways: The compound influences apoptotic pathways by regulating the activity of IP6K2, which is involved in cell death processes.

    Metabolic Regulation: this compound affects metabolic pathways by altering the levels of inositol phosphates, which play a role in energy homeostasis and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    IP6K1-IN-1: An inhibitor of inositol hexakisphosphate kinase 1 (IP6K1), which shares structural similarities with IP6K2-IN-1 but targets a different isoform of the enzyme.

    IP6K3-IN-1: An inhibitor of inositol hexakisphosphate kinase 3 (IP6K3), which also shares structural similarities but targets another isoform of the enzyme.

Uniqueness

This compound is unique in its specificity for inositol hexakisphosphate kinase 2 (IP6K2). This specificity allows for targeted modulation of IP6K2-related pathways without affecting other isoforms of the enzyme. This makes this compound a valuable tool in research and potential therapeutic applications, as it provides a means to selectively study and target IP6K2 functions.

Properties

Molecular Formula

C16H10O7

Molecular Weight

314.25 g/mol

IUPAC Name

3-(3,6,7-trihydroxy-4-oxochromen-2-yl)benzoic acid

InChI

InChI=1S/C16H10O7/c17-10-5-9-12(6-11(10)18)23-15(14(20)13(9)19)7-2-1-3-8(4-7)16(21)22/h1-6,17-18,20H,(H,21,22)

InChI Key

ZOZOYODZWNGVOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C(=O)C3=CC(=C(C=C3O2)O)O)O

Origin of Product

United States

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